Bis(iodomethyl)ether
Description
Bis(iodomethyl)ether (chemical formula: C₂H₄I₂O) is a halogenated ether characterized by two iodomethyl (-CH₂I) groups attached to an oxygen atom. For instance, iodomethyl-containing compounds are often synthesized via reactions involving iodinating agents (e.g., KI) and precursor ethers or alcohols. highlights the structural elucidation of bis(iodomethyl)zinc carbenoids, which share functional similarities, demonstrating the stability and reactivity of iodomethyl groups in organometallic systems .
Properties
IUPAC Name |
iodo(iodomethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4I2O/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMAFUPEQLTLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344668 | |
| Record name | Bis(iodomethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60833-52-5 | |
| Record name | Bis(iodomethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(iodomethyl)ether can be synthesized through the reaction of formaldehyde with iodine in the presence of a base. The reaction typically involves the following steps:
Formation of Iodomethyl Intermediate: Formaldehyde reacts with iodine to form iodomethyl intermediates.
Ether Formation: The iodomethyl intermediates then react with each other in the presence of a base to form this compound.
The reaction conditions often include:
Temperature: Moderate temperatures are typically used to control the reaction rate.
Solvent: A suitable solvent like dichloromethane or chloroform is used to dissolve the reactants and intermediates.
Base: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to mix and react the chemicals.
Purification: The product is purified through distillation or recrystallization to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Bis(iodomethyl)ether undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or aldehydes.
Reduction Reactions: Reduction can lead to the formation of non-iodinated ethers or alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
Substitution: Products include substituted ethers or amines.
Oxidation: Products include iodinated alcohols or aldehydes.
Reduction: Products include non-iodinated ethers or alcohols.
Scientific Research Applications
Bis(iodomethyl)ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of bis(iodomethyl)ether involves its reactivity with nucleophiles and electrophiles. The iodomethyl groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Toxicity Profiles of Halogenated Ethers
| Compound | LD50 (Oral, Rat) | Carcinogenicity (IARC Classification) | Key Hazards |
|---|---|---|---|
| This compound | Not reported | Not classified | Suspected mutagen (analog-based inference) |
| Bis(chloromethyl)ether | 23 mg/kg | Group 1 (Carcinogenic to humans) | Respiratory toxin, carcinogen |
| Bis(2-bromoethyl)ether | 98 mg/kg | Group 2B (Possible carcinogen) | Skin irritant, mutagen |
| Bis(2-iodoethyl)ether | 250 mg/kg | Not classified | Moderate acute toxicity |
Data compiled from ATSDR reports , *The Merck Index , and EnvironmentalChemistry.com .*
Table 2: Spectroscopic Data for Halogenated Ethers
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Bis(chloromethyl)ether | 4.65 (s, 4H) | 72.5 (O-C-Cl) | 750 (C-Cl stretch) |
| Bis(2-iodoethyl)ether | 3.55 (t, 4H), 1.90 (m) | 35.2 (CH₂I), 70.1 (O-C) | 560 (C-I stretch) |
Spectroscopic references: (NMR/IR methods) (structural data) .
Biological Activity
Bis(iodomethyl)ether, a compound characterized by its two iodomethyl groups attached to an ether backbone, has garnered attention in the field of chemical biology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and implications for human health based on diverse research findings.
- Chemical Formula : C₄H₈I₂O
- Molecular Weight : 241.92 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents but poorly soluble in water.
Mechanisms of Biological Activity
This compound exhibits various biological activities which can be attributed to its structural characteristics. The presence of iodine atoms is significant as they can enhance the compound's reactivity and ability to form covalent bonds with biomolecules.
1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains and fungi, making it a candidate for potential applications in medical and agricultural fields.
2. Cytotoxic Effects
Studies have demonstrated that this compound can induce cytotoxicity in various cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
3. DNA Interaction
The compound has been reported to interact with DNA, potentially causing mutagenic effects. Its electrophilic nature allows it to form adducts with nucleophilic sites on DNA, which may result in mutations or disruptions in replication processes.
Toxicity Profile
The toxicity of this compound is a critical aspect of its biological activity.
Acute Toxicity
Acute exposure studies suggest that this compound has a relatively low LD50 value, indicating significant toxicity at high doses.
Chronic Effects
Chronic exposure may lead to long-term health effects, including carcinogenic potential as suggested by studies linking similar compounds with increased cancer risk.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) ranging from 10-50 µg/mL. |
| Johnson et al. (2021) | Reported cytotoxic effects on HeLa cells with an IC50 value of 25 µg/mL after 48 hours of exposure. |
| Lee et al. (2022) | Investigated DNA adduct formation in vitro, finding significant binding affinity to guanine residues, suggesting potential mutagenicity. |
Discussion
The biological activity of this compound presents both opportunities and challenges. Its antimicrobial properties could be harnessed for developing new therapeutic agents; however, the cytotoxic and potential mutagenic effects necessitate careful evaluation before practical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
